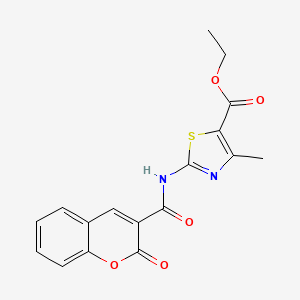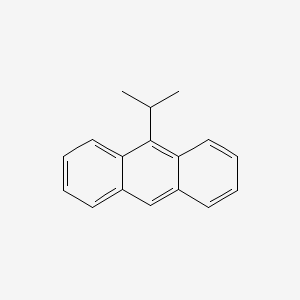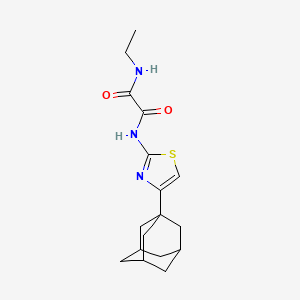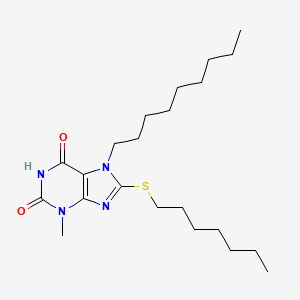
2,2,2-Trichloro-N,N'-bis(3,4-dichlorophenyl) ethylidene diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trichloro-N(1),N(1)-bis(3,4-dichlorophenyl)-1,1-ethanediamine is a complex organic compound characterized by its multiple chlorine atoms and aromatic rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-N(1),N(1)-bis(3,4-dichlorophenyl)-1,1-ethanediamine typically involves the reaction of 3,4-dichloroaniline with trichloroacetaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as hydrochloric acid. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Large-scale reactors and continuous flow systems are employed to maintain consistent reaction parameters. The use of automated purification systems, such as chromatography, ensures the removal of impurities and the isolation of the pure compound.
化学反応の分析
Types of Reactions
2,2,2-Trichloro-N(1),N(1)-bis(3,4-dichlorophenyl)-1,1-ethanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Substituted aromatic compounds.
科学的研究の応用
2,2,2-Trichloro-N(1),N(1)-bis(3,4-dichlorophenyl)-1,1-ethanediamine has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its chlorine content.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2,2,2-trichloro-N(1),N(1)-bis(3,4-dichlorophenyl)-1,1-ethanediamine involves its interaction with cellular components, leading to the disruption of essential biological processes. The compound targets specific enzymes and proteins, inhibiting their activity and resulting in the death of microbial cells. The presence of multiple chlorine atoms enhances its reactivity and effectiveness as an antimicrobial agent.
類似化合物との比較
Similar Compounds
- 2,2,2-Trichloro-N(1),N(1)-bis(2,4-dichlorophenyl)-1,1-ethanediamine
- 2,2,2-Trichloro-N(1),N(1)-bis(3,5-dichlorophenyl)-1,1-ethanediamine
Uniqueness
2,2,2-Trichloro-N(1),N(1)-bis(3,4-dichlorophenyl)-1,1-ethanediamine is unique due to its specific substitution pattern on the aromatic rings, which influences its chemical reactivity and biological activity. The position of the chlorine atoms on the phenyl rings plays a crucial role in determining the compound’s overall properties and effectiveness in various applications.
特性
CAS番号 |
53723-87-8 |
|---|---|
分子式 |
C14H9Cl7N2 |
分子量 |
453.4 g/mol |
IUPAC名 |
2,2,2-trichloro-1-N,1-N'-bis(3,4-dichlorophenyl)ethane-1,1-diamine |
InChI |
InChI=1S/C14H9Cl7N2/c15-9-3-1-7(5-11(9)17)22-13(14(19,20)21)23-8-2-4-10(16)12(18)6-8/h1-6,13,22-23H |
InChIキー |
SRLLHBBTZZPDBN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1NC(C(Cl)(Cl)Cl)NC2=CC(=C(C=C2)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-methyl-2H-benzo[b][1,4]thiazine hydrochloride](/img/structure/B11999189.png)


![[2-methoxy-4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B11999198.png)
![4-{[(E)-(3-chlorophenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11999206.png)




![4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11999241.png)



